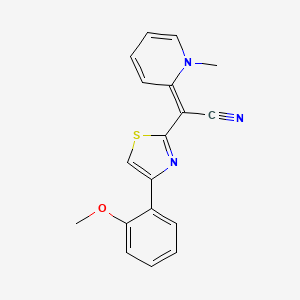

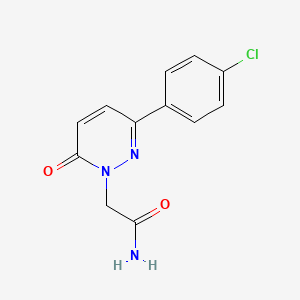

![molecular formula C19H16Cl2N2O4 B2872386 8,10-dichloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899743-31-8](/img/structure/B2872386.png)

8,10-dichloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with multiple functional groups, including a dihydrobenzo[b][1,4]dioxin group . Dihydrobenzodioxins are a group of isomeric chemical compounds that have been used in the construction of various target molecules .

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, a new caffeic acid derivative ((E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid, HL1)) was synthesized from caffeic acid, followed by the preparation of a Cu(II) complex .Molecular Structure Analysis

The molecular structure of similar compounds is often determined by single crystal X-ray diffraction .Applications De Recherche Scientifique

Below is a comprehensive analysis of the scientific research applications of this compound, focusing on six unique applications:

Organic Light-Emitting Diodes (OLEDs)

The compound’s derivatives have been tailored for use in non-doped blue organic light-emitting devices . These derivatives exhibit blue emission and are part of the ongoing research to develop high-efficiency, stable OLEDs for applications capable of generating light of all visible colors.

Urease Inhibitory Activity

A derivative of the compound has been synthesized and used to prepare a copper (II) complex. This complex has been studied for its urease inhibitory activity and found to have strong inhibitory activity towards urease, which is superior to the positive control acetohydroxamic acid .

Antimicrobial and Antiviral Applications

The core structure related to the compound, 1,2,4-benzothiadiazine-1,1-dioxide, has shown various pharmacological activities, including antimicrobial and antiviral properties . This suggests potential applications of the compound in developing new antimicrobial and antiviral agents.

Antihypertensive and Antidiabetic Effects

The same core structure has also been reported to have antihypertensive and antidiabetic effects . This indicates the compound’s potential in the synthesis of new drugs targeting cardiovascular diseases and diabetes.

Cancer Research

The compound’s structure is related to scaffolds that have shown anticancer activities . This opens up possibilities for the compound to be used in the synthesis of novel anticancer drugs.

Ion Channel Modulation

Derivatives of the compound have been explored for their ability to modulate ion channels, such as KATP channel activators and AMPA receptor modulators . This application is crucial in the development of drugs for neurological disorders.

Propriétés

IUPAC Name |

4,6-dichloro-10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O4/c1-19-9-14(12-6-10(20)7-13(21)17(12)27-19)22-18(24)23(19)11-2-3-15-16(8-11)26-5-4-25-15/h2-3,6-8,14H,4-5,9H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACPIVVJRZXDNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C(O1)C(=CC(=C3)Cl)Cl)NC(=O)N2C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,10-dichloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

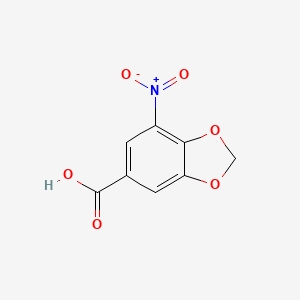

![Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine](/img/structure/B2872303.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2872305.png)

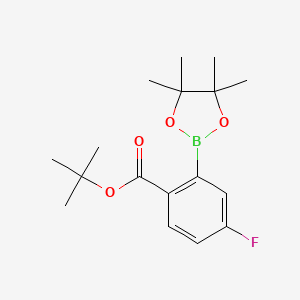

![Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate](/img/structure/B2872306.png)

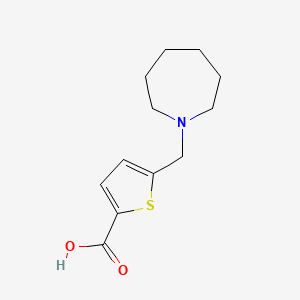

![3-iodo-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2872307.png)

![1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2872313.png)

![1-benzyl-3-(4-chlorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![6-(azepan-1-ylsulfonyl)-2-(2-(4-fluorophenoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2872318.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2872325.png)